

Dosing and administration schedule for PEGPH20 therapy

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Compound of Interest

Compound Name: Pegvorhyaluronidase alfa

Cat. No.: B15189429

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Application Notes and Protocols for PEGPH20 Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration schedule for PEGPH20 (**pegvorhyaluronidase alfa**), an investigational therapy designed to degrade hyaluronan within the tumor microenvironment. The following protocols are based on data from various clinical trials and preclinical studies.

Dosing and Administration

PEGPH20 has been evaluated in several clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents, primarily for the treatment of advanced solid tumors, including pancreatic ductal adenocarcinoma. Dosing schedules have varied across studies, reflecting efforts to optimize efficacy and manage toxicities.

Monotherapy Dosing Schedules

Early-phase clinical trials explored various dosing regimens for PEGPH20 as a single agent. These studies were crucial in determining the maximum tolerated dose (MTD) and identifying dose-limiting toxicities.



Study (Phase)	Patient Population	PEGPH20 Dose	Administration Schedule	Reference
HALO-109-101 (Phase 1)	Advanced Solid Tumors	0.5 or 50 μg/kg	Intravenously once or twice weekly	[1]
HALO-109-101 (Phase 1)	Advanced Solid Tumors	0.5–1.5 μg/kg	Intravenously once every 3 weeks	[1]
HALO-109-102 (Phase 1)	Advanced Solid Tumors	0.5–5.0 μg/kg	Intravenously once or twice weekly with dexamethasone	[1]

Dose-limiting toxicities included grade 3 or higher myalgia, arthralgia, and muscle spasms. The maximum tolerated dose was established at 3.0 µg/kg administered twice weekly[1].

Combination Therapy Dosing Schedules

PEGPH20 has been most extensively studied in combination with nab-paclitaxel and gemcitabine for the treatment of metastatic pancreatic ductal adenocarcinoma.



Study (Phase)	Patient Population	PEGPH20 Dose & Schedule	Combination Agents & Schedule	Reference
HALO-109-202 (Phase 2)	Metastatic Pancreatic Ductal Adenocarcinoma	3.0 µg/kg IV twice weekly for the first 4 weeks, then once weekly for 3 out of every 4 weeks.	Nab-paclitaxel (125 mg/m²) and Gemcitabine (1,000 mg/m²) once weekly for 3 out of every 4 weeks.	[2]
HALO-109-301 (Phase 3)	Hyaluronan-High Metastatic Pancreatic Ductal Adenocarcinoma	3.0 µg/kg IV twice weekly for cycle 1, then once weekly for subsequent cycles (3 weeks on, 1 week off).	Nab-paclitaxel (125 mg/m²) and Gemcitabine (1,000 mg/m²) once weekly (3 weeks on, 1 week off).	[3][4][5][6][7]
Phase 1b	Advanced Pancreatic Cancer	1.0, 1.6, or 3.0 µg/kg IV twice weekly for weeks 1-4 of cycle 1, then once weekly for weeks 5-7. Subsequent cycles: once weekly for 3 weeks of a 4- week cycle.	Gemcitabine (1,000 mg/m²) once weekly for weeks 1-7 of cycle 1. Subsequent cycles: once weekly for 3 weeks of a 4- week cycle.	[8][9]

Experimental Protocols

The following protocols are derived from methodologies reported in clinical trial documentation.

Reconstitution and Administration of PEGPH20



Materials:

- PEGPH20 vial (lyophilized powder)
- · Sterile Water for Injection, USP
- Appropriate size syringe and needle
- Infusion bag (e.g., 0.9% Sodium Chloride Injection, USP)

Protocol:

- Reconstitute the PEGPH20 vial with the appropriate volume of Sterile Water for Injection to achieve the desired concentration.
- Gently swirl the vial to dissolve the powder. Do not shake.
- Visually inspect the solution for particulate matter and discoloration prior to administration.
- Withdraw the calculated dose from the vial and further dilute it in an infusion bag to the final volume for administration.
- Administer the PEGPH20 solution as an intravenous infusion over approximately 10 minutes[2]. The infusion rate should be approximately 1 mL/minute[2].

Pre-medication and Supportive Care

To mitigate potential adverse events associated with PEGPH20 therapy, pre-medication and prophylactic measures have been implemented in clinical trials.

- Musculoskeletal Events: Dexamethasone (e.g., 8 mg) is administered orally approximately 1-2 hours before and 8-12 hours after each PEGPH20 infusion to manage musculoskeletal events such as myalgia and arthralgia[1][2][4][8].
- Thromboembolic Events: Prophylactic enoxaparin (e.g., 1 mg/kg/day) is self-administered subcutaneously by all patients to reduce the risk of thromboembolic events[4]. Patients who discontinue enoxaparin may be required to discontinue PEGPH20[4].



Pharmacodynamic Assessment

The in vivo pharmacological activity of PEGPH20 can be evaluated by measuring plasma concentrations of hyaluronan (HA).

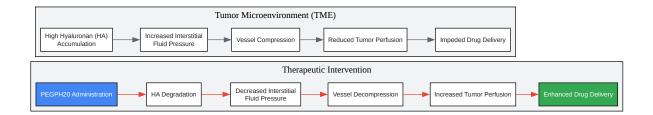
Protocol:

- Collect blood samples at baseline and at specified time points following PEGPH20 administration.
- Process blood samples to obtain plasma.
- Enzymatically digest plasma samples with chondroitinase ABC to hydrolyze HA into disaccharides.
- Derivatize the resulting HA-disaccharides.
- Analyze the derivatized samples using high-performance liquid chromatography and tandem
 mass spectrometry to quantify plasma HA concentrations[1]. An increase in plasma HA
 levels post-administration indicates enzymatic activity of PEGPH20[1].

Signaling Pathways and Experimental Workflows PEGPH20 Mechanism of Action

PEGPH20 is a PEGylated recombinant human hyaluronidase that degrades hyaluronan, a major component of the extracellular matrix in the tumor microenvironment[4][10][11]. The accumulation of hyaluronan can increase interstitial fluid pressure and compress tumor blood vessels, thereby impeding the delivery of therapeutic agents[4][12][13]. By degrading hyaluronan, PEGPH20 aims to remodel the tumor stroma, decompress blood vessels, and enhance the perfusion and delivery of co-administered anticancer therapies[4][14].





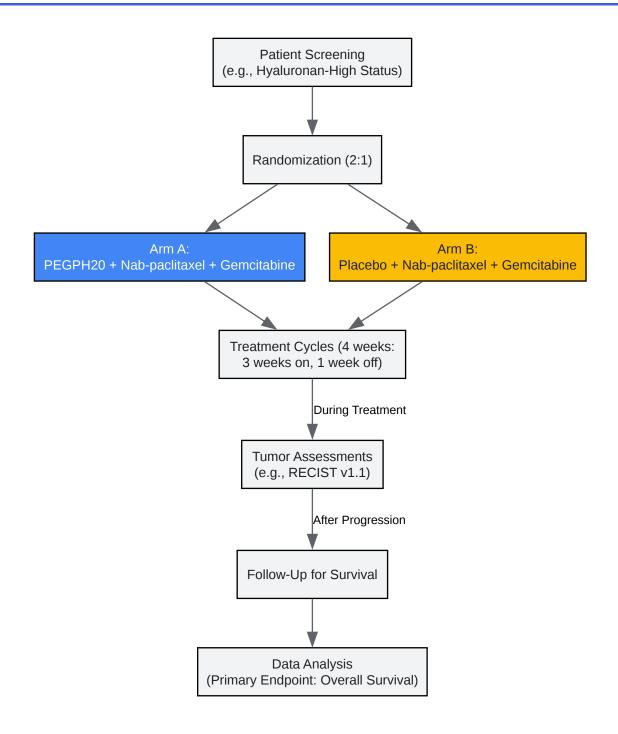
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Caption: Mechanism of action of PEGPH20 in the tumor microenvironment.

Experimental Workflow for a Combination Therapy Clinical Trial

The following diagram illustrates a typical experimental workflow for a clinical trial evaluating PEGPH20 in combination with chemotherapy, such as the HALO-109-301 study[3][4][5][6][7].





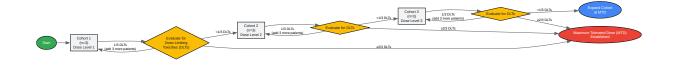
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Caption: Workflow of a randomized, double-blind, placebo-controlled Phase 3 clinical trial.

Dose-Escalation Study Design

This diagram illustrates the logical relationship in a typical 3+3 dose-escalation study design used in early-phase trials to determine the recommended Phase 2 dose of a new drug like PEGPH20[8][9].





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